molecular formula C13H19NO3 B2626157 tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate CAS No. 2089246-33-1

tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B2626157
CAS No.: 2089246-33-1
M. Wt: 237.299
InChI Key: HAHWVHMWUPNZJG-SECBINFHSA-N
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Description

tert-Butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is a chiral carbamate derivative of significant interest in synthetic organic and medicinal chemistry. This compound, with the molecular formula C 13 H 19 NO 3 and a molecular weight of 237.29 g/mol, serves as a versatile building block and key chiral intermediate . The (R) configuration at the chiral center is critical for applications requiring stereochemical precision. Its primary research value lies in the synthesis of more complex molecules, particularly for pharmaceutical research and development. The structure incorporates both a phenolic hydroxyl group on the 2-hydroxyphenyl ring and a robust tert-butoxycarbonyl (Boc) protecting group on the amine . This makes the compound exceptionally useful for constructing molecular frameworks found in active pharmaceutical ingredients (APIs), such as those explored in anti-tumor therapy . Researchers utilize this chiral synthon to introduce a specific stereochemistry early in the synthesis of potential drug candidates, including beta-3 adrenergic receptor agonists like Vibegron and its related impurities . The Boc group can be readily removed under mild acidic conditions, allowing for the selective deprotection and further functionalization of the amine moiety without affecting other sensitive functional groups in the molecule. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHWVHMWUPNZJG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(2-hydroxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Development
One of the primary applications of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant. The compound serves as a crucial precursor in the synthetic pathway for Edoxaban, which is marketed under the trade name Lixiana® . The enhanced synthesis methods for this compound have led to improved yields and purity, making it more viable for pharmaceutical production.

Neurotherapeutic Research
Research has also identified related carbamate compounds that exhibit anticonvulsant properties. These compounds are being explored for their potential use in treating epilepsy and other neurological disorders, highlighting the broader therapeutic implications of carbamate derivatives .

Synthetic Organic Chemistry

C–N Bond Formation
Recent advancements in synthetic methodologies have leveraged this compound in photocatalyzed reactions for C–N bond formation. A study demonstrated its use in the direct C–H amidation of indoles, which is critical for constructing biologically relevant compounds . This reaction showcases the compound's utility in developing complex molecular architectures under mild conditions.

Synthesis Optimization
A significant study focused on optimizing the synthesis of this compound highlighted methods that enhance reaction yields while minimizing viscosity issues during production. The use of neutral forms of reagents was found to simplify the process significantly . This advancement not only improves efficiency but also aligns with industrial scalability requirements.

Biological Activity Assessment
In another investigation, researchers assessed the biological activity of derivatives related to this compound, revealing promising results in terms of selectivity and potency against specific biological targets. This underscores the potential for developing new therapeutic agents based on this compound class .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of carbamates is highly dependent on substituents and stereochemistry. Below is a comparative analysis of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 2-Hydroxyphenyl, R-configuration C₁₃H₁₉NO₃ 237.30 g/mol Potential intermediate for CNS drugs
tert-Butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 4-Bromophenyl, hydroxyl C₁₃H₁₈BrNO₃ 316.20 g/mol Halogenated analog; used in cross-coupling reactions
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxyl C₂₀H₂₅NO₃ 327.42 g/mol LCZ696 intermediate (heart failure drug)
tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate Cyclopentenyl, hydroxymethyl C₁₁H₁₉NO₃ 213.27 g/mol Solubility: Sparingly soluble; used in boronate chemistry

Key Observations:

  • Substituent Effects: The 2-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to halogenated (e.g., 4-bromo in ) or non-polar (e.g., biphenyl in ) analogs. This could influence solubility and receptor binding in drug candidates.
  • Stereochemistry: The R-configuration at the chiral center is critical for biological activity. For instance, stereoisomers of tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate () show distinct pharmacological profiles.
  • Boc Group Stability : Unlike ethyl carbamates (), tert-butyl carbamates exhibit greater metabolic stability due to steric hindrance, reducing susceptibility to esterase hydrolysis.

Research Findings and Data

Toxicity Comparison of Carbamates

Compound Carcinogenicity (Mouse Model) Mutagenicity (S. typhimurium TA100) Metabolic Activation Required
Ethyl carbamate High (lung, liver tumors) Negative Yes
Vinyl carbamate Very high Positive No
tert-Butyl carbamate Negligible Negative No

Data adapted from

Biological Activity

Tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, including antibacterial and mutagenic activities, and discusses relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by the following chemical structure:

tert butyl N 1R 1 2 hydroxyphenyl ethyl carbamate\text{tert butyl N 1R 1 2 hydroxyphenyl ethyl carbamate}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antibacterial properties and potential mutagenicity.

Antibacterial Activity

A significant study evaluated the antibacterial activity of similar carbamate derivatives against common bacterial strains. The microdilution broth susceptibility assay was employed to assess efficacy against strains such as Escherichia coli, Bacillus cereus, and Staphylococcus aureus. The results showed that some derivatives exhibited potent antibacterial effects, suggesting that modifications to the carbamate structure can enhance activity against resistant pathogens .

Table 1: Antibacterial Activity of Carbamate Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BB. cereus16 µg/mL
Compound CS. aureus64 µg/mL

Mutagenicity Studies

The mutagenic potential of this compound has been assessed through various assays. According to JICOSH reports, compounds with similar structures were evaluated for mutagenicity using the Ames test, which indicated that certain derivatives might pose a risk of mutagenic activity .

Table 2: Mutagenicity Assessment Results

Compound NameTest MethodResult
Compound DAmes TestNegative
Compound EAmes TestPositive
tert-butyl N-[(1R)...Ames TestUnder Review

Case Studies

Several case studies have been documented that illustrate the biological activity of related compounds:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of carbamate derivatives demonstrated that specific structural modifications led to increased efficacy against multi-drug resistant strains. These findings highlight the importance of structure-activity relationships (SAR) in drug design .
  • Mutagenicity Analysis : A comprehensive evaluation involving multiple compounds revealed that while some derivatives showed promising antibacterial properties, they also presented varying degrees of mutagenic potential, necessitating further investigation into their safety profiles .

Q & A

Q. What are the implications of substituent effects on the phenyl ring for biological activity?

  • Substituents (e.g., halogens, methyl groups) alter electron density and steric bulk, impacting target binding. Use SAR studies:
  • Synthesize analogs with substituents at ortho, meta, and para positions.
  • Test inhibitory activity (IC₅₀) against relevant enzymes (e.g., kinases) or receptors.
  • Correlate electronic parameters (Hammett σ) with bioactivity trends .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in literature?

  • Solubility discrepancies often arise from polymorphic forms or measurement conditions. Standardize protocols:
  • Use USP dissolution apparatus with controlled pH (e.g., phosphate buffer).
  • Characterize polymorphs via PXRD and DSC.
  • Compare logP values (experimental vs. calculated) to validate hydrophobicity .

Q. What experimental approaches validate computational predictions of metabolic pathways?

  • Combine in silico tools (MetaSite, GLORY) with in vitro assays:
  • Incubate with liver microsomes (human/rat) and identify metabolites via HRMS.
  • Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved.
  • Cross-reference with predicted oxidation/hydrolysis sites from software .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Synthesis : Protocols from peer-reviewed patents (e.g., European Patent applications) .
  • Safety : GHS-compliant guidelines from ChemScene LLC and Combi-Blocks .

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